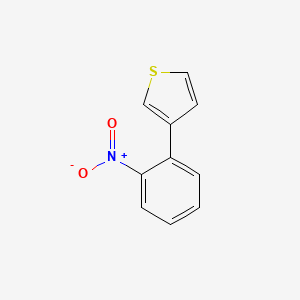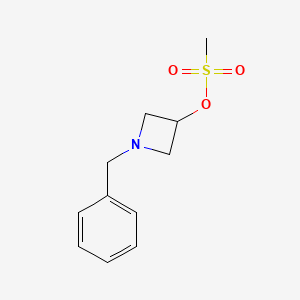
4-Hydroxy-1-phenylbutan-1-one
Übersicht
Beschreibung
4-Hydroxy-1-phenylbutan-1-one, also known as 1-phenyl-1,3-butanedione , is an organic compound with the molecular formula C10H12O2 . It features a phenyl group attached to a butanone backbone. The compound exists as a white to off-white crystalline solid with a melting point of 32-33°C .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-1-phenylbutan-1-one consists of a phenyl ring attached to a butanone moiety. The hydroxyl group at the β-position of the ketone contributes to its reactivity and biological properties. The compound’s IUPAC name is 4-hydroxy-1-phenyl-1-butanone .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Polyhydroxyalkanoates in Tissue Engineering
Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB), which is structurally similar to 4-Hydroxy-1-phenylbutan-1-one, are used in tissue engineering. Their biodegradability and thermoprocessability make them suitable for medical devices and tissue engineering applications like sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).
Synthesis of α-Hydroxyketones
4-Hydroxy-1-phenylbutan-1-one is involved in the enantioselective synthesis of α-hydroxyketones, which are important in organic synthesis. This process involves dithiane oxide as an asymmetric building block, highlighting its role in producing compounds with high enantiomeric excesses (Page, Purdie, & Lathbury, 1996).
Enantioselective Synthesis of Odorants
The compound is used in the enantioselective synthesis of odorants like 3-hydroxy-4-phenylbutan-2-one. This process involves asymmetric epoxidation and hydrogenolysis, indicating its significance in fragrance chemistry (Liang et al., 2013).
Hydrogen Bonds in β-Diketones
1-Phenylbutane-1,3-dione, a related compound, is studied for its intramolecular hydrogen bonds. This research provides insights into the protonation of keto and enol forms of β-diketones, which is crucial in understanding the chemical behavior of similar compounds (Clark, Emsley, & Hibbert, 1989).
Biotechnological Synthesis of Flavors
4-Hydroxy-1-phenylbutan-1-one is key in the biotechnological synthesis of flavoring phenylbutanoids, such as raspberry ketone, a crucial flavor component. Corynebacterium glutamicum has been engineered to produce raspberry ketone, demonstrating the compound's role in flavor biotechnology (Milke, Mutz, & Marienhagen, 2020).
Raspberry Ketone Biosynthesis
The enzyme raspberry ketone/zingerone synthase is responsible for reducing 4-hydroxybenzalacetone to raspberry ketone, an essential step in raspberry ketone biosynthesis. This highlights its role in the natural production of aromas in fruits (Koeduka et al., 2011).
Eigenschaften
IUPAC Name |
4-hydroxy-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUPUBXRHPSANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450378 | |
| Record name | 4-Hydroxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-phenylbutan-1-one | |
CAS RN |
39755-03-8 | |
| Record name | 4-Hydroxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)

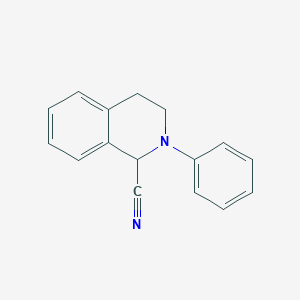
![4-[Dimethyl(phenyl)silyl]but-3-yn-2-one](/img/structure/B1625056.png)
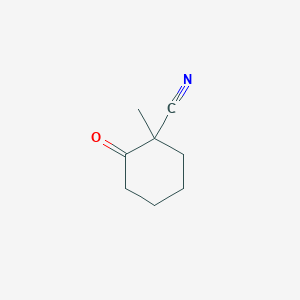

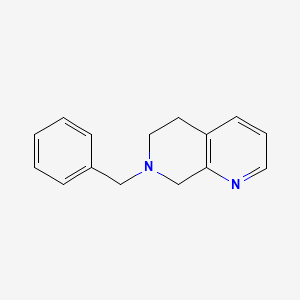

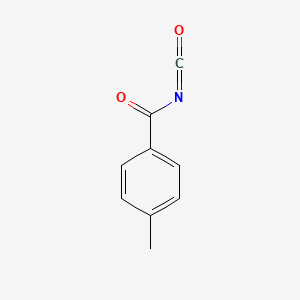
![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)
